4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
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Overview
Description
3’-Deoxy-3’,5-difluorocytidine is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’,5-difluorocytidine involves several steps. One method includes the reaction of cytosine with hexamethyldisilazane and ammonium sulfate, followed by the addition of α-2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-bisbenzoate-1-methanesulfonate. The reaction is carried out under reflux conditions and involves multiple purification steps to obtain the final product .
Industrial Production Methods: Industrial production methods for 3’-Deoxy-3’,5-difluorocytidine are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3’-Deoxy-3’,5-difluorocytidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of 3’-Deoxy-3’,5-difluorocytidine.
Scientific Research Applications
3’-Deoxy-3’,5-difluorocytidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogues.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 3’-Deoxy-3’,5-difluorocytidine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets DNA polymerase and other enzymes involved in DNA replication, disrupting the cell cycle and leading to cell death .
Comparison with Similar Compounds
2’,2’-Difluoro-2’-deoxycytidine: Another nucleoside analogue with similar anticancer properties.
Gemcitabine: A well-known nucleoside analogue used in cancer therapy.
Fludarabine: A purine nucleoside analogue used in the treatment of hematologic malignancies.
Uniqueness: 3’-Deoxy-3’,5-difluorocytidine is unique due to its specific substitution pattern, which enhances its stability and anticancer activity compared to other nucleoside analogues. Its dual fluorine substitution at the 3’ and 5’ positions provides distinct biochemical properties that make it a valuable compound in cancer research .
Properties
Molecular Formula |
C9H11F2N3O4 |
---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O4/c10-3-1-14(9(17)13-7(3)12)8-6(16)5(11)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5-,6-,8-/m1/s1 |
InChI Key |
KHGOGZGLQQVORD-UAKXSSHOSA-N |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O)N)F |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)F)O)N)F |
Origin of Product |
United States |
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